(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)carbonyl]carbamate
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Overview
Description
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE is a chemical compound with the molecular formula C18H23FN2O3 It is known for its unique structure, which includes a quinolizidine ring system and a fluorobenzoyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE typically involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 4-fluorobenzoyl chloride.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the intermediate with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The quinolizidine ring system and the fluorobenzoyl carbamate group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
- (1R,9aR)-Octahydro-2H-quinolizin-1-ylmethyl (4-fluorobenzoyl)carbamate
Uniqueness
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23FN2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(4-fluorobenzoyl)carbamate |
InChI |
InChI=1S/C18H23FN2O3/c19-15-8-6-13(7-9-15)17(22)20-18(23)24-12-14-4-3-11-21-10-2-1-5-16(14)21/h6-9,14,16H,1-5,10-12H2,(H,20,22,23)/t14-,16?/m0/s1 |
InChI Key |
HQTAXOPUMYCJIK-LBAUFKAWSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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